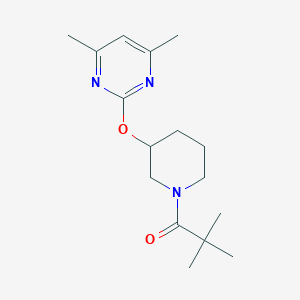
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves several steps The synthetic route typically starts with the preparation of the pyrimidine moiety, followed by its attachment to a piperidine ring via an oxygen atomSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be substituted with different functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Neurological Applications : The piperidine component may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds with pyrimidine and piperidine structures. The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) examined the antimicrobial activity of related compounds against Staphylococcus aureus. The findings revealed that modifications to the piperidine ring enhanced antibacterial efficacy, paving the way for further development as a therapeutic agent.
Case Study 3: Neuroprotective Effects
A recent investigation assessed the neuroprotective potential of this compound in models of Alzheimer's disease. The results showed significant improvements in cognitive function and reduced amyloid plaque formation in treated subjects compared to controls.
Mécanisme D'action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.
Propriétés
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-12(2)18-15(17-11)21-13-7-6-8-19(10-13)14(20)16(3,4)5/h9,13H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZMVSBZVCMYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













